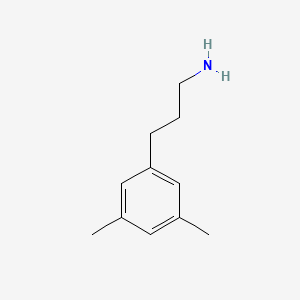
3,5-Dimethyl-benzenepropanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
Research on analogues of 3,5-Dimethyl-benzenepropanamine has contributed to the understanding of steric effects in pharmacologically active compounds. For instance, Nichols and Kostuba (1979) studied the pharmacological effects of compounds structurally related to this compound, finding that steric bulk on certain faces of the molecule affects activity (Nichols & Kostuba, 1979). This research highlights the importance of molecular structure in determining the biological activity of chemical compounds.
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, Shaojie (2004) investigated a method for synthesizing 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, a compound related to this compound. This work demonstrated a cost-efficient and facile synthetic route suitable for large-scale preparation, providing valuable insights into the synthesis of complex organic molecules (Shaojie, 2004).
Vibrational Spectroscopy and Material Characterization
Dunkers and Ishida (1995) synthesized a compound related to this compound to model the phenolic products from the ring-opening polymerization of benzoxazine monomers. Their work provided fundamental vibrational assignments through the analysis of infrared and Raman spectra, offering insights into the structural characterization of complex organic molecules (Dunkers & Ishida, 1995).
Bioevaluation and Pharmacological Activities
Zarafu et al. (2020) evaluated the anti-proliferative and antimicrobial activity of derivatives related to this compound. Their findings revealed that some derivatives exhibited significant antimicrobial and anti-proliferative activities, underscoring the potential of these compounds in therapeutic applications (Zarafu et al., 2020).
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBENPDIWJNEOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide, (2E)-2-butenedioate (1:1)](/img/structure/B3102685.png)
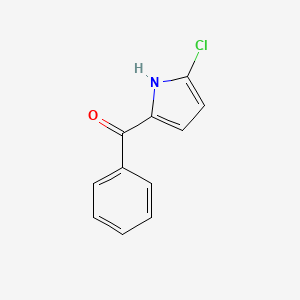

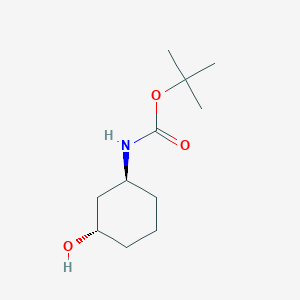
![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)
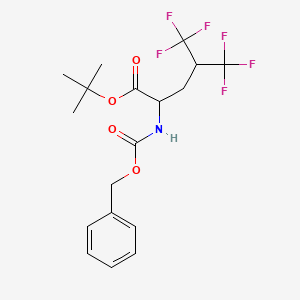
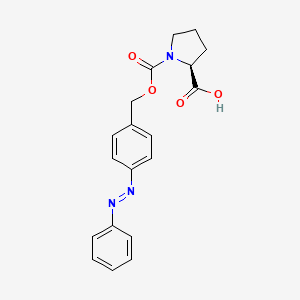
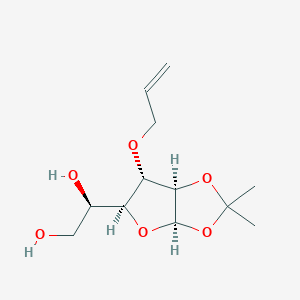

![1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole](/img/structure/B3102737.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)


![N-[(4-methylphenyl)methyl]-6-[4-(5-{[(4-methylphenyl)methyl]carbamoyl}pentyl)piperazin-1-yl]hexanamide](/img/structure/B3102775.png)